molecular formula C2H6N4O2 B561937 1,2-Hydrazinedicarboxamide-13C2,15N2 CAS No. 1189730-21-9

1,2-Hydrazinedicarboxamide-13C2,15N2

Cat. No.: B561937
CAS No.: 1189730-21-9
M. Wt: 122.067
InChI Key: ULUZGMIUTMRARO-JCDJMFQYSA-N
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Description

1,2-Hydrazinedicarboxamide-13C2,15N2: is a labeled metabolite of azodicarbonamide, which is known for its anti-HIV properties. This compound is used in various scientific research applications, particularly in the field of infectious disease research .

Chemical Reactions Analysis

Types of Reactions: 1,2-Hydrazinedicarboxamide-13C2,15N2 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxamide derivatives, while reduction could produce hydrazine derivatives .

Scientific Research Applications

1,2-Hydrazinedicarboxamide-13C2,15N2 is primarily used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 1,2-Hydrazinedicarboxamide-13C2,15N2 involves the inhibition of zinc-finger proteins, which are crucial for the replication of HIV. By inactivating free virions, the compound prevents the virus from infecting new cells. This unique mechanism differentiates it from other anti-HIV drugs that typically target viral enzymes .

Comparison with Similar Compounds

    Azodicarbonamide: The parent compound, known for its use in the food industry and as a blowing agent in plastics.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups used in various chemical reactions.

Uniqueness: 1,2-Hydrazinedicarboxamide-13C2,15N2 is unique due to its isotopic labeling, which makes it particularly useful in tracer studies and research applications. Its specific mechanism of action against HIV also sets it apart from other compounds in its class .

Properties

IUPAC Name

(azanylcarbonylamino)(13C)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)/i1+1,2+1,3+1,4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUZGMIUTMRARO-JCDJMFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C](=O)([15NH2])NN[13C](=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661999
Record name Hydrazine-1,2-(~13~C_2_,~15~N_2_)dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.067 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189730-21-9
Record name Hydrazine-1,2-(~13~C_2_,~15~N_2_)dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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